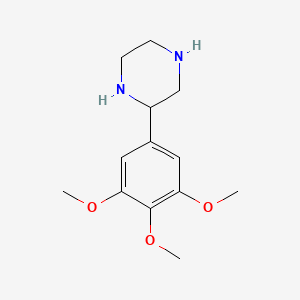

1-Fluoro-3,5-dimethoxybenzene

Descripción general

Descripción

1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride .

Synthesis Analysis

This compound can be synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of arenes involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of this compound is C8H9FO2. It has an average mass of 156.154 Da and a monoisotopic mass of 156.058655 Da .Chemical Reactions Analysis

In the context of aromatic rings, the principal types of reactions involving this compound are substitution, addition, and oxidation . For instance, it undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.503 (lit.), a boiling point of 88 °C/6 mmHg (lit.), and a density of 1.171 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

1-Fluoro-3,5-dimethoxybenzene (1) has been utilized in various chemical synthesis processes. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, highlighting its role in the modification of chemical structures (Crocker et al., 2007). Additionally, its derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, indicating its versatility in producing new compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Role in Chemical Reactions

In chemical reactions, this compound has shown significance in various processes. For instance, its treatment under certain conditions resulted in products like 2-fluoro-1,3,5-trimethoxybenzene, demonstrating its reactive nature and ability to form different products under specific conditions (Banks et al., 1999).

Application in Organic Chemistry

This compound has been instrumental in organic chemistry research. For example, its derivatives were used in the iterative benzyne-furan cycloaddition reactions, contributing to studies toward the total synthesis of complex organic molecules (Morton & Barrett, 2006).

Influence in Material Science

In material science, derivatives of this compound have been explored for their potential applications. For instance, its derivative was synthesized and investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries, indicating its potential application in advanced battery technology (Zhang et al., 2010).

Mecanismo De Acción

Target of Action

It is known that the compound can interact with various biological systems, potentially influencing their function .

Mode of Action

1-Fluoro-3,5-dimethoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the formation of the final product .

Result of Action

It is known that the compound can be used in the preparation of other chemical entities, suggesting that it may have a role in synthetic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is a combustible liquid and may cause skin and eye irritation, as well as respiratory system irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that this compound is soluble in organic solvents . It is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride

Cellular Effects

It is known that this compound can cause skin and eye irritation, and may cause respiratory system irritation

Molecular Mechanism

It is known that this compound can interact with certain reagents to form 5-fluoro-benzene-1,3-diol

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions

Propiedades

IUPAC Name |

1-fluoro-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKMNAEFPEIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378962 | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-63-6 | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper for producing 1-fluoro-3,5-dimethoxybenzene?

A1: The research paper describes a novel, two-step method for synthesizing this compound that utilizes readily available starting materials and avoids harsh reaction conditions. [] This method employs sequential iridium and copper catalysis to achieve meta-selective radiofluorination of 1,3-dimethoxybenzene. [] The use of a benchtop-friendly procedure, bypassing the need for air-sensitive techniques, makes it particularly attractive for radiolabeling applications. [] This is significant because it provides a more accessible and efficient route to produce this compound, particularly valuable for incorporating the fluorine-18 radioisotope.

Q2: What are the potential applications of this compound, especially considering its production using the described method?

A2: The efficient synthesis of this compound, especially when labeled with fluorine-18 using the described method, opens doors for its application in positron emission tomography (PET) imaging. [] While the compound itself might not be a drug candidate, its structure could serve as a scaffold for developing novel PET tracers. The fluorine-18 radiolabel enables tracking the tracer's distribution and behavior in biological systems, offering insights into various biological processes. This could be valuable in drug discovery, preclinical research, and potentially even in diagnostic imaging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)